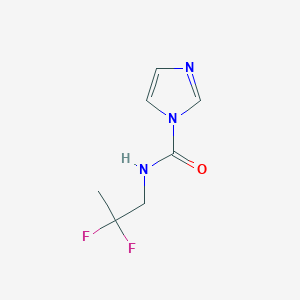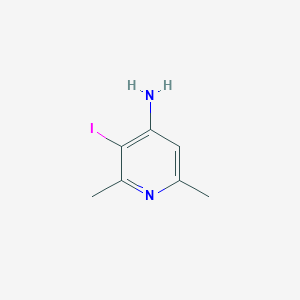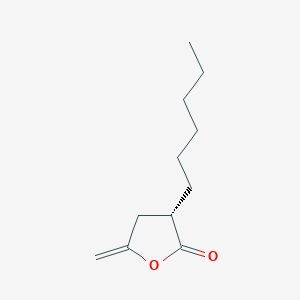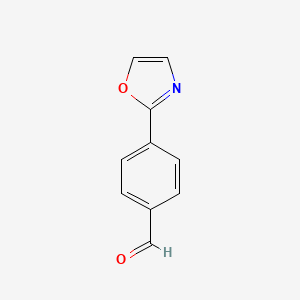
4-(2-Oxazolyl)benzaldehyde
描述
4-(2-Oxazolyl)benzaldehyde is a heterocyclic aromatic compound that features an oxazole ring attached to a benzaldehyde moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Oxazolyl)benzaldehyde typically involves the formation of the oxazole ring followed by its attachment to the benzaldehyde group. One common method includes the cyclization of α-haloketones with amides or amidines under acidic or basic conditions . Another approach involves the use of tosylmethylisocyanides (TosMICs) in the van Leusen reaction, which provides a versatile route to oxazole derivatives .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, often employing catalysts to enhance yield and selectivity. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been reported to improve the efficiency of these reactions .
化学反应分析
Types of Reactions: 4-(2-Oxazolyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products:
Oxidation: 4-(Oxazole-2-yl)benzoic acid.
Reduction: 4-(Oxazole-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
4-(2-Oxazolyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Oxazole derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: It is used in the development of advanced materials, including polymers and dyes.
作用机制
The mechanism of action of 4-(2-Oxazolyl)benzaldehyde largely depends on its interaction with specific molecular targets. In medicinal chemistry, oxazole derivatives are known to bind to various enzymes and receptors, modulating their activity. For instance, they can inhibit enzymes involved in cancer cell proliferation or inflammation pathways . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
相似化合物的比较
Benzoxazole: Similar in structure but contains an oxygen atom in place of the nitrogen in the oxazole ring.
Benzimidazole: Contains a nitrogen atom in place of the oxygen in the oxazole ring.
Isoxazole: The nitrogen and oxygen atoms are adjacent in the ring, differing from the oxazole structure.
Uniqueness: 4-(2-Oxazolyl)benzaldehyde is unique due to its specific arrangement of the oxazole ring and benzaldehyde group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
属性
分子式 |
C10H7NO2 |
|---|---|
分子量 |
173.17 g/mol |
IUPAC 名称 |
4-(1,3-oxazol-2-yl)benzaldehyde |
InChI |
InChI=1S/C10H7NO2/c12-7-8-1-3-9(4-2-8)10-11-5-6-13-10/h1-7H |
InChI 键 |
BNCPSSZBSCTBIB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=O)C2=NC=CO2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1,3-thiazol-2-amine](/img/structure/B8536185.png)
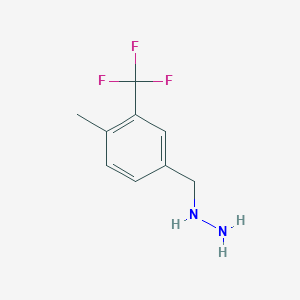
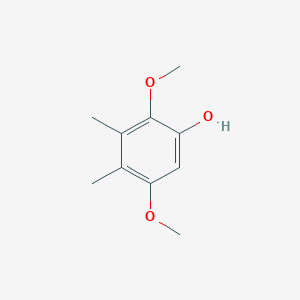
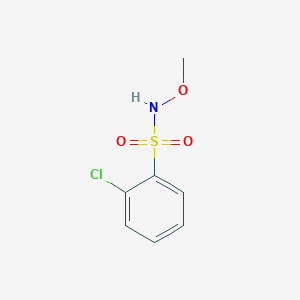
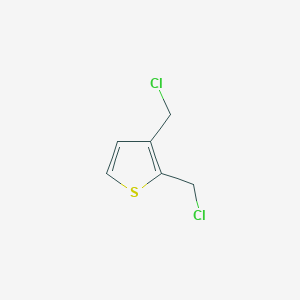
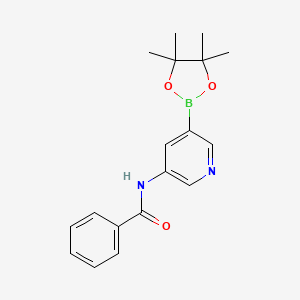
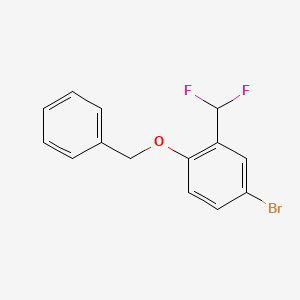
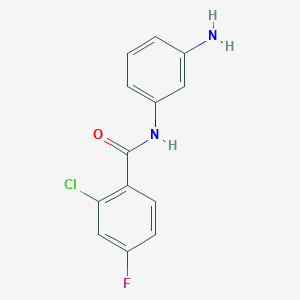
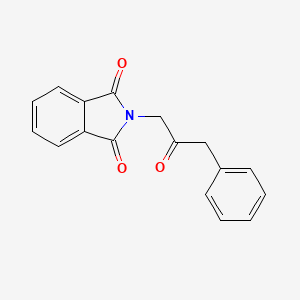
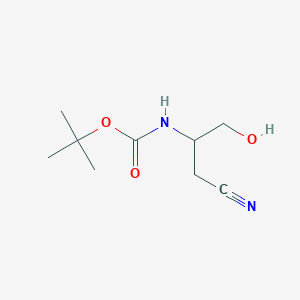
![2-[[(6-chloro-2-pyridinyl)amino]methyl]Phenol](/img/structure/B8536266.png)
